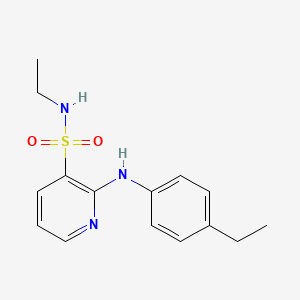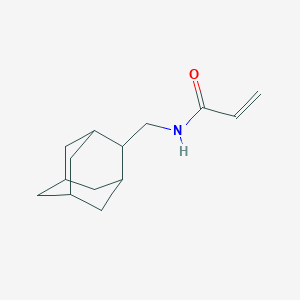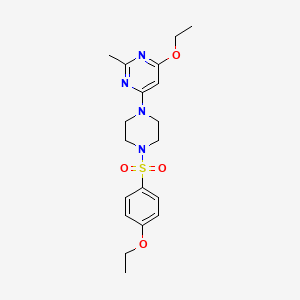
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide, commonly known as MX-1, is a synthetic compound that has been used in scientific research to investigate its potential as an anti-cancer agent. MX-1 belongs to the family of xanthene derivatives, which have been studied for their various biological activities.
科学的研究の応用
Fluorescent Probes in Biological Imaging
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide: is widely used as a fluorescent probe in biological imaging. Its xanthene core provides strong fluorescence, making it ideal for visualizing cellular structures and processes. Researchers utilize this compound to label and track proteins, nucleic acids, and other biomolecules within live cells, aiding in the study of cellular dynamics and interactions .
Photodynamic Therapy (PDT)
In the field of medical research, this compound is explored for its potential in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species that can kill cancer cells. The fluorescent properties of this compound make it a candidate for developing new PDT agents, offering a targeted approach to cancer treatment .
Environmental Monitoring
The compound’s fluorescence is also harnessed in environmental monitoring. It can be used to detect and quantify pollutants, such as heavy metals and organic contaminants, in water and soil samples. By binding to specific analytes, the compound’s fluorescence changes, providing a sensitive and accurate method for environmental analysis .
Chemical Sensors
Researchers develop chemical sensors using N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide due to its ability to undergo fluorescence changes in response to various chemical stimuli. These sensors can detect pH changes, metal ions, and other chemical species, making them valuable tools in analytical chemistry and industrial applications .
Drug Delivery Systems
In pharmaceutical research, this compound is investigated for its role in drug delivery systems. Its fluorescent properties allow for the tracking of drug distribution and release within the body. By conjugating this compound with therapeutic agents, researchers can monitor the delivery and efficacy of drugs in real-time, improving the design of targeted therapies .
Molecular Biology Research
The compound is also used in molecular biology for studying protein-protein and protein-DNA interactions. Its fluorescence enables the visualization of these interactions in vitro and in vivo, providing insights into the mechanisms of gene regulation, signal transduction, and other fundamental biological processes .
These applications highlight the versatility and importance of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide in scientific research. Each field leverages the unique properties of this compound to advance knowledge and develop new technologies.
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-25-22(27)15-9-6-10-16(20(15)23(25)28)24-21(26)19-13-7-2-4-11-17(13)29-18-12-5-3-8-14(18)19/h2-12,19H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNAPAROMUYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)


![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)

![2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2730536.png)